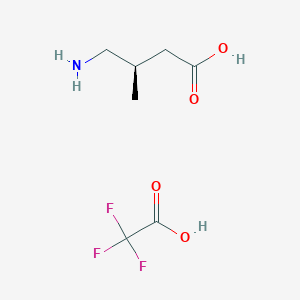

(3R)-4-Amino-3-methylbutansäure, Trifluoressigsäure

Übersicht

Beschreibung

“(3R)-4-amino-3-methylbutanoic acid, trifluoroacetic acid” is an amino acid derivative . It has a CAS Number of 2059910-51-7 and a molecular weight of 231.17 . It is also known as L-AMBA. The compound is widely used in the field of scientific research.

Molecular Structure Analysis

The IUPAC name of the compound is ®-4-amino-3-methylbutanoic acid–2,2,2-trifluoroacetic acid (1/1) . The InChI code is 1S/C5H11NO2.C2HF3O2/c1-4(3-6)2-5(7)8;3-2(4,5)1(6)7/h4H,2-3,6H2,1H3,(H,7,8);(H,6,7)/t4-;/m1./s1 .Physical and Chemical Properties Analysis

The compound is in the form of an oil . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Umkehrphasen-Hochleistungsflüssigchromatographie (HPLC)

Trifluoressigsäure (TFA) wird in der Umkehrphasen-HPLC zur Trennung von Peptiden häufig als Ionenpaarungsmittel eingesetzt. Sie verbessert die Auflösung durch Schärfung der Peaks und wird aufgrund ihrer Flüchtigkeit und geringen UV-Absorption bevorzugt, was eine empfindliche, zerstörungsfreie Detektion ermöglicht .

Festphasenpeptidsynthese

TFA wird in der Festphasenpeptidsynthese als Entschützungsmittel verwendet, das sich leicht entfernen lässt, ohne die Peptidkette zu beeinträchtigen, wodurch die Integrität der synthetisierten Peptide erhalten bleibt .

Aminosäureanalyse

Die Verbindung ist an der Aminosäureanalyse beteiligt, wobei sie als Lösungsmittel wirkt, das Aminosäuren lösen kann, ohne eine Zersetzung zu verursachen, was für eine genaue Analyse entscheidend ist .

Organische Synthese

TFA ist ein wertvolles Reagenz in der organischen Synthese. Es wird in verschiedenen chemischen Umwandlungen verwendet, darunter Umlagerungen, funktionelle Gruppenentschützungen, Kondensationen, Hydroarylierungen und Trifluoralkylierungen, unter anderem .

Massenspektrometrie

In der Massenspektrometrie wird TFA verwendet, um die Ionisierung von Proben, insbesondere von Peptiden, zu verbessern, was zu einer besseren massenspektrometrischen Analyse führt. Seine starke Säure und Flüchtigkeit machen es für diese Anwendung geeignet .

Kernmagnetische Resonanz (NMR)-Spektroskopie

TFA wird auch in der NMR-Spektroskopie als Lösungsmittel verwendet, das organische Verbindungen lösen kann, ohne das Magnetfeld zu beeinflussen, wodurch klare und genaue NMR-Spektren erhalten werden .

Studien zur Umweltbelastung

Neuere Studien konzentrieren sich auf die Umweltbelastung durch TFA, da es als persistenter Schadstoff betrachtet wird. Es werden Untersuchungen zu seinen Quellen, Senken und den Auswirkungen seiner Anwesenheit in der Umwelt durchgeführt .

Safety and Hazards

Wirkmechanismus

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (3R)-4-amino-3-methylbutanoic acid, trifluoroacetic acid. Trifluoroacetic acid is a known and persistent pollutant in the environment . It is a hydrophilic, non-degradable substance that has been increasing in concentrations within diverse environmental media, including rain, soils, human serum, plants, plant-based foods, and drinking water . These environmental factors could potentially influence the action of the compound.

Biochemische Analyse

Biochemical Properties

(3R)-4-amino-3-methylbutanoic acid, trifluoroacetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with amino acid transporters and enzymes involved in amino acid metabolism. The nature of these interactions often involves binding to active sites or acting as a substrate or inhibitor in enzymatic reactions .

Cellular Effects

The effects of (3R)-4-amino-3-methylbutanoic acid, trifluoroacetic acid on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metabolic pathways and alter the activity of key signaling molecules, leading to changes in cellular processes such as growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, (3R)-4-amino-3-methylbutanoic acid, trifluoroacetic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3R)-4-amino-3-methylbutanoic acid, trifluoroacetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to altered biological activity. Long-term exposure to the compound can result in sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of (3R)-4-amino-3-methylbutanoic acid, trifluoroacetic acid vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal biological activity, beyond which toxicity may occur .

Metabolic Pathways

(3R)-4-amino-3-methylbutanoic acid, trifluoroacetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of (3R)-4-amino-3-methylbutanoic acid, trifluoroacetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The distribution pattern can affect its biological activity and overall efficacy .

Eigenschaften

IUPAC Name |

(3R)-4-amino-3-methylbutanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.C2HF3O2/c1-4(3-6)2-5(7)8;3-2(4,5)1(6)7/h4H,2-3,6H2,1H3,(H,7,8);(H,6,7)/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBCIYJPOZSTFJ-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)CN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)CN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

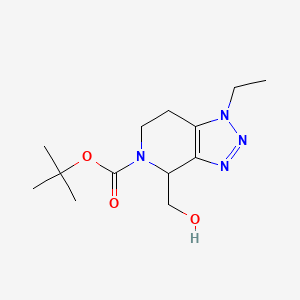

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1450646.png)

![2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1450648.png)

![2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1450650.png)

![Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1450662.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid methyl ester](/img/structure/B1450669.png)